Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzo[d]thiazole ring fused with a thiazepane ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
It’s known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
The compound may affect several biochemical pathways due to its broad range of potential activities. For instance, it may interfere with bacterial quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and other organic solvents . Additionally, the compound’s potential interaction with bacterial quorum sensing pathways suggests that its action could be influenced by factors such as nutrient availability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a dicarbonyl compound, followed by cyclization.
Coupling of the Rings: The final step involves coupling the benzo[d]thiazole ring with the thiazepane ring through a methanone linkage, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl(4-chlorophenyl)methanone: Similar structure but lacks the thiazepane ring.
Benzo[d]thiazol-2-yl(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is unique due to the presence of both the benzo[d]thiazole and thiazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-6-2-1-5-13(14)17-9-10-22(11-12-27(17,24)25)19(23)18-21-15-7-3-4-8-16(15)26-18/h1-8,17H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEJCDCYPMMNBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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